Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14527657
InChI: InChI=1S/C10H10N4S/c1-2-5-12-10-14-13-9(15-10)8-3-6-11-7-4-8/h2-4,6-7H,1,5H2,(H,12,14)
SMILES:
Molecular Formula: C10H10N4S
Molecular Weight: 218.28 g/mol

Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine

CAS No.:

Cat. No.: VC14527657

Molecular Formula: C10H10N4S

Molecular Weight: 218.28 g/mol

* For research use only. Not for human or veterinary use.

Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine -

Specification

Molecular Formula C10H10N4S
Molecular Weight 218.28 g/mol
IUPAC Name N-prop-2-enyl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C10H10N4S/c1-2-5-12-10-14-13-9(15-10)8-3-6-11-7-4-8/h2-4,6-7H,1,5H2,(H,12,14)
Standard InChI Key TYVBCLMVEAQMPD-UHFFFAOYSA-N
Canonical SMILES C=CCNC1=NN=C(S1)C2=CC=NC=C2

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

Allyl-(5-pyridin-4-yl- thiadiazol-2-yl)-amine features a 1,3,4-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—linked to a pyridin-4-yl group at position 5 and an allylamine moiety at position 2 (Fig. 1). The pyridin-4-yl substituent introduces aromatic π-electron density, while the allyl group contributes aliphatic flexibility, enabling diverse intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₀N₄S
Molecular Weight218.28 g/mol
CAS NumberNot publicly disclosed
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors4 (N and S atoms)

Electronic Configuration

The compound’s electronic structure is defined by conjugation across the thiadiazole ring and pyridine system. Density functional theory (DFT) calculations on the pyridin-2-yl analog reveal significant charge delocalization, with the sulfur atom acting as an electron acceptor and the pyridine nitrogen participating in π-backbonding . These interactions stabilize radical and ionic tautomeric forms, as observed in nuclear magnetic resonance (NMR) studies .

Synthesis and Purification

Synthetic Routes

The synthesis of Allyl-(5-pyridin-4-yl- thiadiazol-2-yl)-amine involves multi-step reactions starting from pyridine-4-carboxylic acid and thiosemicarbazide precursors. Key steps include:

  • Cyclocondensation: Formation of the thiadiazole ring via acid-catalyzed cyclization.

  • N-Alkylation: Introduction of the allyl group using allyl bromide under basic conditions.

  • Purification: Recrystallization from ethanol or chromatography on silica gel to achieve >95% purity.

Table 2: Optimization Parameters for Continuous Flow Synthesis

ParameterOptimal Value
Reaction Temperature80–100°C
Residence Time15–30 minutes
CatalystTriethylamine
Yield72–85%

Challenges in Isomer Separation

The positional isomerism of the pyridine substituent (4-yl vs. 2-yl) poses synthetic challenges. While the pyridin-2-yl isomer has been extensively characterized , the 4-yl variant’s steric and electronic differences may necessitate modified reaction conditions, such as higher temperatures or alternative catalysts, to suppress undesired byproducts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H, ¹³C, and ¹⁵N NMR spectra provide critical insights into the compound’s tautomeric equilibria and electronic environment. For the pyridin-2-yl analog, the NH proton resonates at δ 7.125–8.665 ppm, indicative of dynamic tautomerism between amino and imino forms (Table 3) .

Table 3: Selected ¹H NMR Chemical Shifts (Pyridin-2-yl Analog)

Protonδ (ppm)MultiplicityAssignment
H118.665SingletPyridine H2
H147.532DoubletThiadiazole NH
H7/95.104MultipletAllyl CH₂

X-ray Crystallography

Single-crystal X-ray diffraction of the pyridin-2-yl isomer confirms a planar thiadiazole ring with bond lengths of 1.28 Å (C=N) and 1.71 Å (C–S), consistent with aromatic delocalization . The allyl group adopts a gauche conformation, minimizing steric clashes with the pyridine ring.

Tautomerism and Electronic Structure

Tautomeric Equilibria

The compound exists in equilibrium between amino (1A), imino (1B), and radical (1C) tautomers (Fig. 2). ¹⁵N NMR data reveal distinct chemical shifts for nitrogen atoms in different hybridization states: δ −308.581 (sp³ amine) vs. δ −131.57 (sp² pyridine-type) .

Table 4: Tautomeric Energy Differences (DFT Calculations)

TautomerΔG (kJ/mol)Dominant Form
1A0.068% (solution)
1B+12.422%
1C+18.910%

Radical Stability

Unpaired electron density localized on the thiadiazole sulfur and pyridine nitrogen atoms facilitates radical formation, as evidenced by electron paramagnetic resonance (EPR) studies . This property may enhance the compound’s reactivity in biological systems.

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